(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
Description
BenchChem offers high-quality (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c1-32-18-5-3-2-4-17(18)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)16-8-6-15(23)7-9-16/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJROPLRBLQZYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar triazolo[4,5-d]pyrimidin derivatives have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors, which could lead to changes in cellular functions.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential interactions within the body.
Biological Activity
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.89 g/mol. Its structure features a triazolo-pyrimidine core linked to a piperazine moiety and a methanone group substituted with a 2-methoxyphenyl group. The presence of the 4-chlorophenyl group is significant as it enhances the compound's lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound can be achieved through multi-step reactions involving:
- Formation of the triazolo-pyrimidine core.
- Alkylation to introduce the piperazine ring.
- Final coupling with the 2-methoxyphenyl group.
These steps utilize various reagents and conditions that optimize yield and purity.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Properties
Triazolo-pyrimidine derivatives are also being investigated for their anticancer potential. Studies have demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon cancer (HCT 116) cells . The proposed mechanism includes interference with key signaling pathways involved in cell growth and survival.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- Enzyme Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
- Receptor Binding : The compound may exhibit affinity for serotonin receptors (5-HT receptors), which are crucial in mood regulation and could have implications for treating depression .
Case Studies
Several studies have documented the efficacy of triazolo-pyrimidine derivatives:
- Study on Antimicrobial Activity : A derivative similar to the target compound was tested against Salmonella typhi, showing moderate to strong inhibitory effects .
- Anticancer Activity Study : In vitro tests indicated significant cytotoxicity against MCF-7 cells, where IC50 values were reported lower than those for standard chemotherapeutics like doxorubicin .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, particularly in the inhibition of specific protein kinases. Protein kinases are critical for various cellular processes, including cell growth and division, making them important targets in cancer therapy.
Case Studies on Biological Applications
- Inhibition of Protein Kinases :
-
Anticancer Activity :
- In vitro studies have shown that compounds related to (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone exhibit significant cytotoxic effects against various cancer cell lines, including K562 and MCF-7. These findings suggest potential applications in developing new anticancer therapies .
- Neuropharmacological Effects :
Potential Applications
Given its diverse biological activities, (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone has several potential applications:
- Cancer Therapeutics : Targeting specific kinases involved in tumor growth and metastasis.
- Neurological Disorders : Development of treatments for anxiety and depression.
- Antimicrobial Agents : Exploration of its efficacy against bacterial infections.
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound contains a triazolopyrimidine core fused with a 4-chlorophenyl group, a piperazine ring, and a 2-methoxyphenyl ketone moiety. The triazolopyrimidine core contributes to π-π stacking interactions, while the piperazine enhances solubility and hydrogen-bonding potential. The 4-chlorophenyl and 2-methoxy groups influence electronic properties and steric effects, affecting binding affinity in biological systems. Structural analysis via X-ray crystallography (using SHELX programs for refinement ) and NMR spectroscopy is critical for confirming regiochemistry and tautomeric forms .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves:
- Step 1: Preparation of the triazolopyrimidine scaffold via cyclocondensation of 4-chlorophenyl azides with pyrimidine precursors.
- Step 2: Functionalization of the pyrimidine at the 7-position with piperazine using nucleophilic aromatic substitution.
- Step 3: Coupling of the piperazine moiety to the 2-methoxyphenyl ketone via amide or urea linkages. Solvents like DMF or dichloromethane and catalysts (e.g., Pd/C or CuI) are often employed .
Q. How can researchers validate the purity and identity of this compound?
- HPLC-MS : To assess purity (>95% by area under the curve).
- 1H/13C NMR : Confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons).
- Elemental Analysis : Match experimental vs. theoretical values for C, H, N .
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperazine coupling step?
Reaction conditions significantly impact yields:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temps reduce side reactions |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity |
| Catalyst | CuI (5 mol%) | Facilitates Ullmann-type coupling |
| Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity . |
Q. What computational methods are suitable for predicting this compound’s binding affinity to biological targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., kinases) using the triazolopyrimidine core as an ATP-binding site mimic.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Correlate substituent effects (e.g., Cl vs. OCH3) with IC50 values from analogous compounds .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies may arise from:
- Metabolic Instability : The piperazine ring may undergo oxidative metabolism. Use hepatic microsome assays to identify metabolites.
- Poor Solubility : Modify formulation (e.g., PEGylation or co-crystallization with cyclodextrins).
- Off-Target Effects : Employ CRISPR-Cas9 knockouts to validate target specificity .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Analog Synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF3) or donating (e.g., OCH3) groups.
- Piperazine Modifications : Introduce methyl or acetyl groups to alter pharmacokinetics.
- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) and compare EC50 values .
Methodological Considerations
Q. What techniques are recommended for analyzing crystallographic data of this compound?
Use SHELXL for refinement of X-ray diffraction data. Key steps:
- Data Collection : High-resolution (<1.0 Å) data at synchrotron facilities.
- Hydrogen Placement : DFT-optimized geometries for accurate H-atom positions.
- Validation : Check using PLATON for twinning or disorder .
Q. How can researchers address low reproducibility in biological assays involving this compound?
- Standardize Protocols : Use identical cell passage numbers and serum batches.
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays).
- Statistical Power : Ensure n ≥ 3 replicates with ANOVA analysis .
Data Contradiction Analysis
Q. Why do similar triazolopyrimidine derivatives show varying potency despite minor structural changes?
Subtle modifications (e.g., methoxy vs. ethoxy groups) alter:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
